molecular formula C8H3BrF6 B1265498 3,5-Bis(trifluoromethyl)bromobenzene CAS No. 328-70-1

3,5-Bis(trifluoromethyl)bromobenzene

Cat. No. B1265498
CAS RN: 328-70-1
M. Wt: 293 g/mol
InChI Key: CSVCVIHEBDJTCJ-UHFFFAOYSA-N
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Patent
US06469164B2

Procedure details

A vigorously stirred solution of 1,3-bis(trifluoromethyl)benzene (107 g) in a mixture of glacial acetic acid (22 mL) and concentrated sulfuric acid (142 mL) was added 1,3-dibromo-5,5-dimethylhydantoin (77.25 g) at 25° C. The exothermic reaction raised the temperature to approximately 40° C. After aging at 45° C. for 4.5 h, the mxture was cooled to approximately 0° C. and poured into cold water (250 mL). After washing with 5N NaOH (75 mL) the organic layer contained 137 g of the desired 3,5-bis(trifluoromethyl)-1-bromobenzene by assay (94% yield). This product was used in the next step without further purification.
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step One
Quantity
77.25 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:4]=1.C(O)(=O)C.S(=O)(=O)(O)O.[Br:24]N1C(C)(C)C(=O)N(Br)C1=O>O>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:8]=[C:7]([Br:24])[CH:6]=[C:5]([C:9]([F:10])([F:11])[F:12])[CH:4]=1

Inputs

Step One
Name
Quantity
107 g
Type
reactant
Smiles
FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
142 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
77.25 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mxture was cooled to approximately 0° C.
WASH
Type
WASH
Details
After washing with 5N NaOH (75 mL) the organic layer
CUSTOM
Type
CUSTOM
Details
This product was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)Br)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.